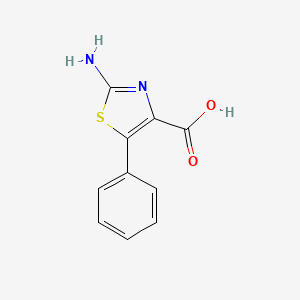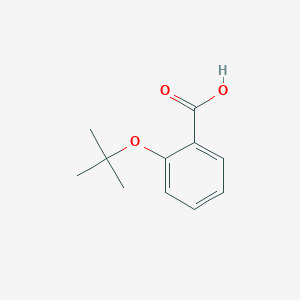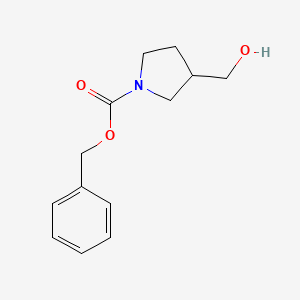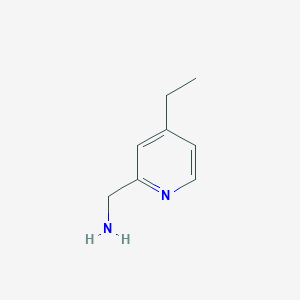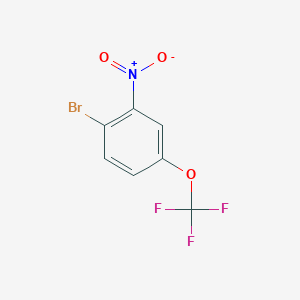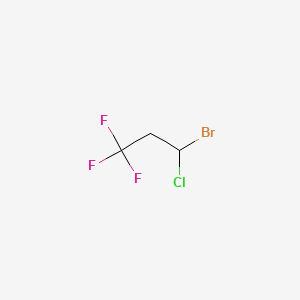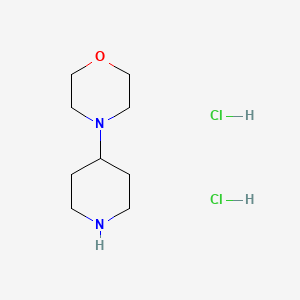
(1-methyl-1H-indol-6-yl)methanamine
説明
The compound "(1-methyl-1H-indol-6-yl)methanamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with similar structural motifs or functionalities. For instance, the first paper discusses the synthesis and pharmacological characterization of (1-methyl-1H-imidazol-2-yl)-methanamine derivatives in Pt(II) complexes, which exhibit significant cytotoxic effects on human carcinoma cell lines . The second paper describes novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists with potential antidepressant-like activity . The third paper details the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a compound that could serve as an intermediate for pharmacologically active substances . Lastly, the fourth paper reports on the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a compound characterized by various spectroscopic techniques .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine were synthesized and showed cytotoxic effects comparable to cisplatin in certain cancer cell lines . Another compound, (2,3-dihydro-1H-indol-5-ylmethyl)amine, was synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione through deprotection of phthalimide and acetyl groups . The synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved by a high-yielding polyphosphoric acid condensation route .
Molecular Structure Analysis
The molecular structures of the compounds in the studies were characterized using various spectroscopic techniques. High-resolution mass spectrometry, 1H and 13C NMR, IR spectroscopy, and mass spectrometry were employed to establish the structure of the synthesized (2,3-dihydro-1H-indol-5-ylmethyl)amine . Similarly, FT-IR, DSC, 13C/1H-NMR, and mass spectrometry were used to characterize the 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine compound .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving "(1-methyl-1H-indol-6-yl)methanamine". However, they do describe reactions related to similar compounds. For instance, the Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine interacts with nuclear DNA and induces the expression of p53 and p21, which are important in the cytotoxic response to cancer cells . The synthesis of other compounds involves condensation reactions and deprotection steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in the studies are inferred from their pharmacological profiles and spectroscopic data. The Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine have significant cytotoxic activity and can diffuse into cells and interact with DNA . The novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine exhibit high receptor affinity, selectivity, and favorable drug-like properties, including metabolic stability and solubility . The physical properties of the synthesized compounds were further supported by spectroscopic characterization .
科学的研究の応用
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- These compounds have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo for their biological activity .
- The results or outcomes obtained also vary widely. For example, certain indole derivatives have been found to inhibit influenza A with IC50 = 7.53 μmol/L .
-
Chemical Synthesis
- Indole derivatives are important types of molecules and natural products and play a main role in cell biology .
- They are used in the synthesis of various alkaloids .
- The methods of synthesis have attracted the attention of the chemical community .
- The results of these syntheses are new compounds with potentially useful properties .
-
Antiviral Activity
- Indole derivatives have been found to possess antiviral activities .
- For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .
- In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antiviral activity .
-
Anti-inflammatory Activity
- Indole derivatives have been found to possess anti-inflammatory activities .
- These compounds have been used in the treatment of various inflammatory conditions .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anti-inflammatory activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Anticancer Activity
- Indole derivatives have been found to possess anticancer activities .
- These compounds have been used in the treatment of various types of cancer .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anticancer activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Antimicrobial Activity
- Indole derivatives have been found to possess antimicrobial activities .
- These compounds have been used in the treatment of various microbial infections .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antimicrobial activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Anti-HIV Activity
- Indole derivatives have been found to possess anti-HIV activities .
- These compounds have been used in the treatment of HIV .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anti-HIV activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Antioxidant Activity
- Indole derivatives have been found to possess antioxidant activities .
- These compounds have been used in the treatment of various conditions where oxidative stress plays a role .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antioxidant activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Antitubercular Activity
- Indole derivatives have been found to possess antitubercular activities .
- These compounds have been used in the treatment of tuberculosis .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antitubercular activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Antidiabetic Activity
- Indole derivatives have been found to possess antidiabetic activities .
- These compounds have been used in the treatment of diabetes .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antidiabetic activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Antimalarial Activity
- Indole derivatives have been found to possess antimalarial activities .
- These compounds have been used in the treatment of malaria .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their antimalarial activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
-
Anticholinesterase Activity
- Indole derivatives have been found to possess anticholinesterase activities .
- These compounds have been used in the treatment of conditions such as Alzheimer’s disease .
- The methods of application or experimental procedures involve the synthesis of these compounds in a laboratory and then testing them in vitro or in vivo for their anticholinesterase activity .
- The results or outcomes obtained vary widely depending on the specific indole derivative and its application .
Safety And Hazards
“(1-methyl-1H-indol-6-yl)methanamine” is classified as a danger according to GHS05 and GHS07 . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective clothing .
特性
IUPAC Name |
(1-methylindol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVXKNQNGUHIDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594526 | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-indol-6-yl)methanamine | |
CAS RN |
864264-03-9 | |
| Record name | 1-Methyl-1H-indole-6-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864264-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methyl-1H-indol-6-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(1-methyl-1H-indol-6-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


